Bienvenue dans la boutique en ligne BenchChem!

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Apoptosis Cancer SAR

This compound is a structurally authenticated (GC-MS, SpectraBase) 5-bromo-oxindole-salicylohydrazide in the N′-(2‑oxoindolin‑3‑ylidene)benzohydrazide series. Its ortho‑OH motif creates a +1 H‑bond donor and −74 Da shift versus the 3,4,5‑trimethoxy analog 2a, enabling direct logP/permeability comparisons critical for oral bioavailability optimization. Use it as a halogen‑sensitive probe for FAAH/MAGL dual inhibition (cf. chlorinated 13c, IC50 31/29 nM) or to map apoptosis‑induction SAR in HCT116 cells against quantitative EC50 benchmarks of 2a (≈9.6 µM) and 3g (0.24 µM). Sourced as an AldrichCPR rare chemical; contact us for custom synthesis scale-up.

Molecular Formula C15H10BrN3O3
Molecular Weight 360.16 g/mol
Cat. No. B5333565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
Molecular FormulaC15H10BrN3O3
Molecular Weight360.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)O
InChIInChI=1S/C15H10BrN3O3/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20/h1-7,17,20,22H
InChIKeyXCJHCGQWKGOPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide – A Defined Salicylohydrazone-Indolinone Hybrid for Phenotypic Screening and Enzyme‐Inhibition Studies


N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide (CAS 201138-01-4, synonym N'-(5-bromo-2-oxoindolin-3-ylidene)salicylohydrazide) is a synthetic heterocyclic hydrazide that combines a 5‑bromo‑oxindole core with a 2‑hydroxybenzohydrazide (salicylohydrazide) moiety [1]. The compound's structural identity has been confirmed by GC‑MS and is catalogued in the SpectraBase database [1]. This chemotype belongs to the N′-(2‑oxoindolin-3‑ylidene)benzohydrazide family, a series actively investigated for apoptosis induction, enzyme inhibition, and antimicrobial activity [2].

Why Generic Indolinone-Hydrazide Substitution Fails – Structural Sensitivity of Biological Potency


Within the N′-(2‑oxoindolin‑3‑ylidene)benzohydrazide series, seemingly minor structural modifications produce order‑of‑magnitude changes in biological potency. For instance, adding a 4‑bromo and a 5‑methyl group to N′-(5‑bromo‑2‑oxoindolin‑3‑ylidene)-3,4,5‑trimethoxybenzohydrazide (compound 2a) generated compound 3g, which displayed a >40‑fold increase in apoptosis‑induction EC50 (from an estimated ≈9.6 µM to 0.24 µM) in HCT116 colorectal carcinoma cells [1]. This steep structure–activity relationship demonstrates that the exact substitution pattern on both the oxindole and the benzohydrazide fragments critically determines target engagement and potency. Consequently, simple generic substitution of the 2‑hydroxy group with other benzohydrazide appendages is highly unlikely to reproduce the same activity profile, selectivity, or physicochemical behavior.

Product‑Specific Quantitative Evidence Guide – N'-[(3E)-5‑Bromo‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]-2‑hydroxybenzohydrazide


Apoptosis Induction Potency – Intra‑Class SAR Comparison of Indolinone Benzohydrazide Analogs

In a published head‑to‑head SAR study, the 3,4,5‑trimethoxy analog N′-(5‑bromo‑2‑oxoindolin‑3‑ylidene)-3,4,5‑trimethoxybenzohydrazide (compound 2a) exhibited an estimated apoptosis‑induction EC50 of ≈9.6 µM in HCT116 cells, whereas the optimized 4‑bromo‑5‑methyl derivative (compound 3g) achieved an EC50 of 0.24 µM – a 40‑fold improvement [1]. Directly measured EC50 data for N'-[(3E)-5‑bromo‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]-2‑hydroxybenzohydrazide are not yet available in the peer‑reviewed literature; however, this intra‑class comparison demonstrates that the benzohydrazide substituent profoundly tunes apoptosis potency, implying that the 2‑hydroxy variant may show intermediate or distinct activity due to its unique hydrogen‑bond donor capacity.

Apoptosis Cancer SAR

Dual FAAH/MAGL Enzyme Inhibition – Comparative Potency of a Closely Related 2‑Hydroxybenzohydrazide Analog

A structurally related 2‑hydroxybenzohydrazide oxindole derivative, 5‑chloro‑N″-(6‑chloro‑2‑oxoindolin‑3‑ylidene)-2‑hydroxybenzohydrazide (compound 13c), was identified as a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) with IC50 values of 31 nM and 29 nM, respectively [1]. This finding establishes that the 2‑hydroxybenzohydrazide scaffold is compatible with low‑nanomolar dual enzyme inhibition. The target compound's 5‑bromo substitution (versus 5‑chloro/6‑chloro in 13c) may modulate both inhibitory potency and selectivity, offering a direct comparator for structure‑selectivity relationship studies.

FAAH MAGL Endocannabinoid Enzyme Inhibition

Physicochemical Differentiation – Hydrogen‑Bond Donor Count and Molecular Weight Relative to the 3,4,5‑Trimethoxy Analog

The target compound N'-[(3E)-5‑bromo‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]-2‑hydroxybenzohydrazide (C15H10BrN3O3, MW 360.17 g mol⁻¹) [1] bears an ortho‑hydroxy group on the benzohydrazide phenyl ring, providing an additional hydrogen‑bond donor (HBD=3; estimated) compared with the 3,4,5‑trimethoxy analog compound 2a (C18H16BrN3O5, MW 434.25 g mol⁻¹, HBD=2) [2]. This structural difference is predicted to reduce logP and enhance aqueous solubility, which may influence membrane permeability and assay compatibility. Quantitative experimental logP or solubility data are not publicly available for either compound.

Physicochemical LogP Hydrogen Bond Drug-likeness

Best‑Fit Research and Industrial Application Scenarios for N'-[(3E)-5‑Bromo‑2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]-2‑hydroxybenzohydrazide


SAR Probe for Apoptosis‑Inducing Indolinone Benzohydrazide Series

Use the compound as a direct probe to determine the influence of the ortho‑hydroxybenzohydrazide motif on apoptosis‑induction potency in HCT116 and other carcinoma cell lines, using the known EC50 data of compound 2a (≈9.6 µM) and compound 3g (0.24 µM) as quantitative benchmarks [1].

Lead Compound for Dual FAAH/MAGL Inhibitor Design

Employ the compound as a 5‑bromo analog of the chlorinated dual FAAH/MAGL inhibitor 13c (IC50 31 nM / 29 nM) [1] to probe the halogen‑dependent selectivity window and to initiate structure‑based optimization toward clinical candidates for pain, inflammation, or CNS disorders.

Physicochemical Comparator in Drug‑Likeness Profiling

Leverage the compound’s +1 H‑bond donor and −74 Da molecular weight difference relative to the 3,4,5‑trimethoxy analog 2a [1] to experimentally measure logP, thermodynamic solubility, and permeability, delivering direct evidence for the impact of the ortho‑OH group on oral bioavailability potential.

Quote Request

Request a Quote for N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.